

Spectroscopic Analysis of 2-Bromopropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromopropionic acid

Cat. No.: B165285

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This guide provides a comprehensive overview of the spectroscopic data for **2-bromopropionic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For **2-bromopropionic acid**, both ^1H and ^{13}C NMR provide key insights into its molecular structure.

1.1. ^1H NMR Data

The ^1H NMR spectrum of **2-bromopropionic acid** in deuterated chloroform (CDCl_3) reveals three distinct signals corresponding to the different types of protons in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **2-Bromopropionic Acid**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.50	Singlet	-	-COOH
4.41	Quartet	6.9	-CH(Br)-
1.86	Doublet	6.9	-CH ₃

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2-Bromopropionic Acid**[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
174.5	-COOH
38.5	-CH(Br)-
21.5	-CH ₃

1.3. Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a small molecule like **2-bromopropionic acid**.

- Sample Preparation:
 - Dissolve approximately 5-25 mg of **2-bromopropionic acid** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
 - Transfer the solution to a standard 5 mm NMR tube.
 - For quantitative NMR, a known concentration of an internal standard may be added.[\[3\]](#)
- Data Acquisition:

- Place the NMR tube in the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum. A standard 1D proton pulse sequence is typically used.^[3] For quantitative results, ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) between scans.^[3]
- Acquire the ^{13}C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^{[4][5]}

Table 3: IR Spectroscopic Data for **2-Bromopropionic Acid**

Frequency (cm^{-1})	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
1715	Strong	C=O stretch (carboxylic acid)
1200-1300	Medium	C-O stretch
600-700	Medium	C-Br stretch

Data is compiled from typical values for the respective functional groups.

2.1. Experimental Protocol for IR Spectroscopy

For a solid sample like **2-bromopropionic acid** (at room temperature), the Attenuated Total Reflectance (ATR) or thin solid film method is commonly used.^{[6][7]}

- Thin Solid Film Method:^[6]
 - Dissolve a small amount (a few milligrams) of **2-bromopropionic acid** in a volatile solvent like methylene chloride or acetone.^[6]

- Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]
- Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
- ATR Method:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [8] It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **2-Bromopropionic Acid**[9][10]

m/z	Relative Intensity	Assignment
152/154	Moderate	[M] ⁺ (Molecular ion peak, characteristic bromine isotope pattern)
107/109	Moderate	[M-COOH] ⁺
73	High	[M-Br] ⁺
45	High	[COOH] ⁺
29	High	[C ₂ H ₅] ⁺
27	Very High	[C ₂ H ₃] ⁺

A key feature in the mass spectrum of **2-bromopropionic acid** is the presence of two molecular ion peaks of nearly equal intensity at m/z 152 and 154. This is due to the two stable

isotopes of bromine, ^{79}Br and ^{81}Br , which have a natural abundance of approximately 50.7% and 49.3%, respectively.[11]

3.1. Experimental Protocol for Mass Spectrometry

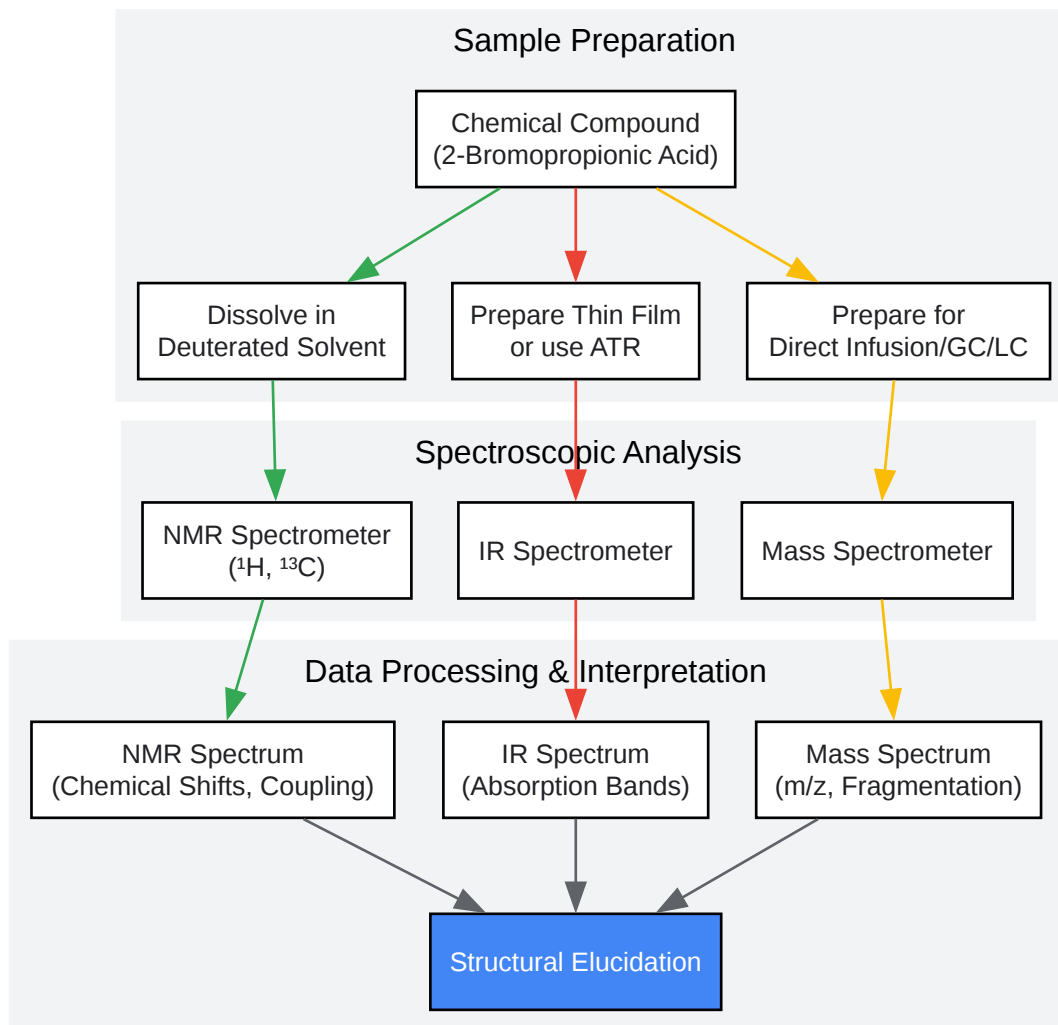
The following is a general protocol for obtaining a mass spectrum of a small molecule.

- Sample Introduction:
 - The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8]
- Ionization:
 - For a relatively volatile compound like **2-bromopropionic acid**, Electron Ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio.[12]
- Detection:
 - The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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